N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide is an organic compound characterized by its complex molecular structure, which includes an indene moiety and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Indene Derivative: The initial step often involves the preparation of the 2-methoxy-2,3-dihydro-1H-inden-2-yl precursor. This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Alkylation: The indene derivative is then alkylated using a suitable alkylating agent, such as a halomethyl compound, to introduce the methylene bridge.
Amidation: The final step involves the reaction of the alkylated indene with 3-methoxyphenylacetic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the indene moiety can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid (ClSO₃H), or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions would introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific biological activity being studied, such as inhibition of a particular enzyme or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)acetamide
- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-hydroxyphenyl)acetamide
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide is unique due to the specific positioning of the methoxy groups and the indene moiety, which can influence its chemical reactivity and biological activity. The presence of both methoxy groups and the indene structure may confer distinct properties compared to similar compounds, such as differences in solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-18-9-5-6-15(10-18)11-19(22)21-14-20(24-2)12-16-7-3-4-8-17(16)13-20/h3-10H,11-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPWOOZOVPTDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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